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Compound of Interest

Compound Name: 4-Fluorobenzamide

Cat. No.: B1200420 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 4-
Fluorobenzamide (C₇H₆FNO), a key intermediate in pharmaceutical and agrochemical

synthesis.[1][2] The following sections present in-depth Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols

relevant to researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary
The structural and electronic properties of 4-Fluorobenzamide have been elucidated using

various spectroscopic techniques. The key quantitative data are summarized in the tables

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: ¹H NMR Spectroscopic Data for 4-Fluorobenzamide
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Chemical Shift
(δ) ppm

Multiplicity Solvent Frequency Assignment

~7.95 Multiplet DMSO-d₆ 400 MHz

2 Aromatic

Protons (ortho to

C=O)

~7.35 Multiplet DMSO-d₆ 400 MHz

2 Aromatic

Protons (ortho to

F)

~7.4 (broad s) Singlet (broad) DMSO-d₆ 400 MHz
2 Amide Protons

(-NH₂)

Data sourced from publicly available spectra.[3]

Table 2: ¹³C NMR Spectroscopic Data for 4-Fluorobenzamide

Chemical Shift (δ) ppm Assignment

~166 Carbonyl Carbon (C=O)

~164 (d, J ≈ 250 Hz) C-F Carbon

~131 (d, J ≈ 9 Hz) Aromatic CH (ortho to C=O)

~129 Aromatic C (ipso to C=O)

~115 (d, J ≈ 22 Hz) Aromatic CH (ortho to F)

Note: The chemical shifts and coupling constants (J) are approximate and can vary slightly

based on the solvent and experimental conditions. Data interpreted from spectral databases.[4]

[5]

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their

vibrational frequencies.

Table 3: Key IR Absorption Bands for 4-Fluorobenzamide
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Wavenumber (cm⁻¹) Intensity Assignment

~3400-3200 Strong, Broad N-H Stretch (Amide)

~1660 Strong C=O Stretch (Amide I)

~1600 Medium C=C Stretch (Aromatic)

~1250 Strong C-F Stretch

~1150 Medium C-N Stretch

Note: The spectrum is typically acquired on a solid sample, often using a KBr pellet or as a thin

film.[4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of 4-
Fluorobenzamide

Mass-to-Charge Ratio
(m/z)

Relative Intensity Assignment

139 High Molecular Ion [M]⁺

123 High [M-NH₂]⁺

95 Medium [C₆H₄F]⁺

75 Low [C₅H₄F-H]⁺

The fragmentation pattern is consistent with the structure of 4-Fluorobenzamide.[4][6]

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation

Weigh approximately 5-25 mg of 4-Fluorobenzamide for ¹H NMR or 50-100 mg for ¹³C

NMR.[7]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) in a clean, dry vial.[8][9]

To ensure a homogeneous magnetic field and obtain high-resolution spectra, filter the

solution through a pipette with a small cotton or glass wool plug to remove any particulate

matter into a clean 5 mm NMR tube.[10]

Cap the NMR tube and label it appropriately.

2.1.2. ¹H NMR Data Acquisition

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should

be chosen to achieve an adequate signal-to-noise ratio.

Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

Phase the resulting spectrum and perform baseline correction.

Reference the spectrum using the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

2.1.3. ¹³C NMR Data Acquisition

Follow the same sample insertion, locking, and shimming procedures as for ¹H NMR.

Use a standard proton-decoupled pulse sequence.[11]
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Set the number of scans to a higher value than for ¹H NMR to compensate for the lower

natural abundance and sensitivity of the ¹³C nucleus.

Employ a suitable relaxation delay to ensure accurate integration if quantitative data is

required.[8][11]

Process the data similarly to the ¹H NMR spectrum, including Fourier transformation,

phasing, and baseline correction.

Reference the spectrum using the solvent peak.

Infrared (IR) Spectroscopy (Thin Solid Film Method)
Dissolve a small amount (a few milligrams) of 4-Fluorobenzamide in a volatile solvent like

methylene chloride or acetone.[12]

Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.

Apply a drop of the solution to the center of the salt plate and allow the solvent to evaporate

completely, leaving a thin solid film of the compound on the plate.[12]

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire the background spectrum (of the clean, empty sample compartment).

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to

the background spectrum to produce the final absorbance or transmittance spectrum.

Clean the salt plate thoroughly with an appropriate solvent after use.[12]

Mass Spectrometry (Electron Ionization - EI)
Introduce a small amount of the 4-Fluorobenzamide sample into the mass spectrometer,

typically via a direct insertion probe for solid samples.[13]

The sample is vaporized by heating in the ion source under a high vacuum.[14]
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The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV),

causing the ejection of an electron and the formation of a molecular ion (M⁺).[15][16]

The excess energy from the ionization process causes the molecular ion to fragment into

smaller, characteristic ions.[14][16]

The positively charged ions (molecular ion and fragment ions) are accelerated into the mass

analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion, and a mass spectrum is generated, plotting

relative intensity versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Fluorobenzamide.
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Caption: General workflow for the spectroscopic analysis of 4-Fluorobenzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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